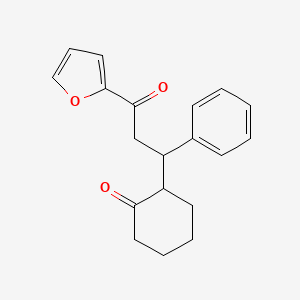

2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-(Furan-2-yl)-3-oxo-1-phenylpropyl)cyclohexanone” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a cyclohexanone, which is a six-membered ring with one carbonyl group, and a phenyl group, which is a six-membered aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, phenyl ring, and cyclohexanone ring would likely contribute significantly to the molecule’s overall structure . The molecule may exist in different conformations depending on the spatial arrangement of these groups .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, furan rings can participate in Diels–Alder reactions with electrophilic alkenes and alkynes . The carbonyl group in the cyclohexanone ring could also react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups . Its melting and boiling points would depend on the strengths of the intermolecular forces within the substance .Applications De Recherche Scientifique

Organic Synthesis and Photoinitiation

A notable application of furan derivatives is in the field of organic synthesis, where they serve as key intermediates in the construction of complex molecules. For instance, furan derivatives have been synthesized as LED light photoinitiators, demonstrating significant potential in photopolymerization processes. This application is crucial for advancements in 3D printing technology, where light-induced polymerization offers precision and efficiency. The study conducted by Jingfang Li et al. (2019) introduced a type II photoinitiator containing a furan structure, which exhibits high polymerization rates and conversion at low concentrations, making it a promising candidate for light-color materials in visible light photopolymerization applications, such as long-wavelength LED lamp-based 3D printing (Li et al., 2019).

Catalysis and Chemical Transformations

Furan derivatives have also been utilized in catalytic processes and chemical transformations, contributing to the efficient synthesis of other important compounds. A remarkable example is the environmentally benign process for synthesizing cyclohexanone and 2-methylfuran, highlighting the compound's role in sustainable chemistry. The coupling of cyclohexanol dehydrogenation and furfural hydrogenation over a Cu–Zn–Al catalyst, as investigated by Hongyan Zheng et al. (2006), demonstrates an optimal use of hydrogen and energy efficiency, offering an environmentally friendly approach to synthesizing these valuable chemicals (Zheng et al., 2006).

Material Science and Photophysical Properties

Further extending its application spectrum, furan derivatives have found use in material science, particularly in the development of novel materials with specific photophysical properties. The synthesis and investigation of furan derivatives for their photophysical characteristics enable the exploration of new materials for sensors, organic electronics, and other technological applications. For instance, the study on 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones by Manoj Kumar et al. (2015) sheds light on the improved synthetic access to furans and their potential as metal ion sensors, highlighting their utility in detecting aluminum ions through observable color changes (Kumar et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(furan-2-yl)-3-oxo-1-phenylpropyl]cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(14-7-2-1-3-8-14)13-18(21)19-11-6-12-22-19/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCECNERAWKMEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2974946.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2974949.png)

![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2974950.png)